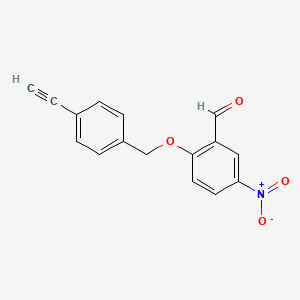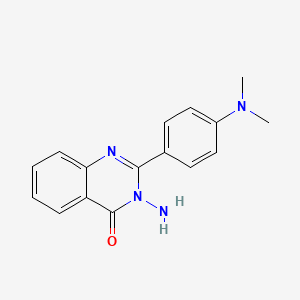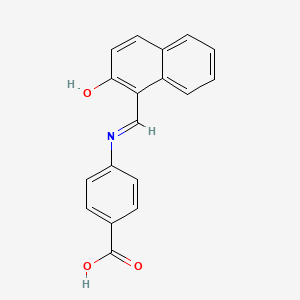
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid is an organic compound with the molecular formula C18H13NO3 and a molecular weight of 291.309 g/mol This compound is known for its unique structure, which includes a naphthyl group and a benzoic acid moiety connected through a methyleneamino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form quinone derivatives.
Reduction: The methyleneamino linkage can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
作用机制
The mechanism of action of 4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid, particularly in its role as an HDAC inhibitor, involves binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth . The compound’s molecular targets include HDAC enzymes, and its pathways involve the regulation of gene transcription.
相似化合物的比较
Similar Compounds
2-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid: Similar structure but with the methyleneamino linkage at a different position.
4-(2-Hydroxy-6-(trimethylsilyl)-1-naphthylazo)benzoic acid: Contains a trimethylsilyl group, which can affect its chemical properties.
Uniqueness
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit HDAC enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy .
属性
CAS 编号 |
796-48-5 |
|---|---|
分子式 |
C18H13NO3 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-10-7-12-3-1-2-4-15(12)16(17)11-19-14-8-5-13(6-9-14)18(21)22/h1-11,20H,(H,21,22) |
InChI 键 |
VZEJBHQYZBEMMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


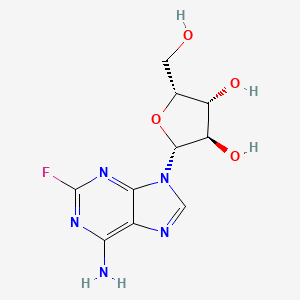
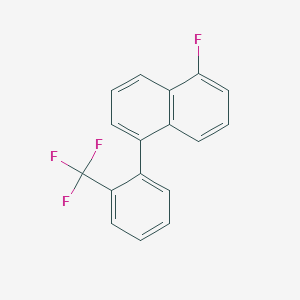
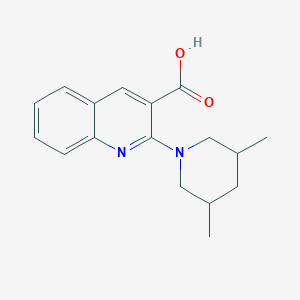
![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)
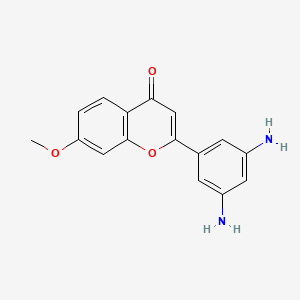
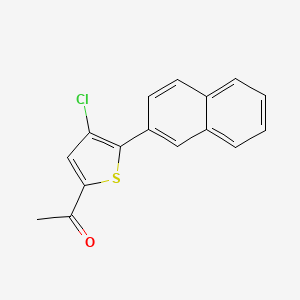
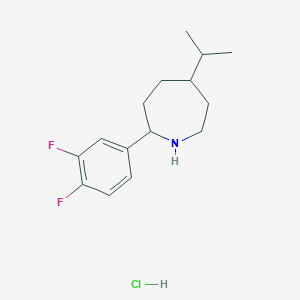
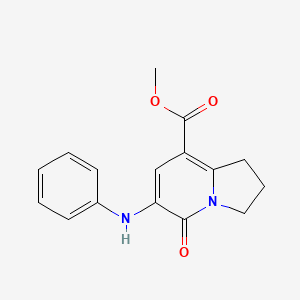
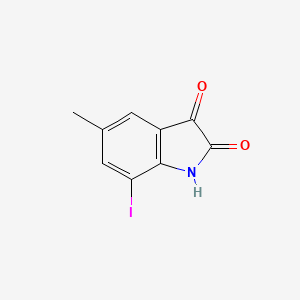
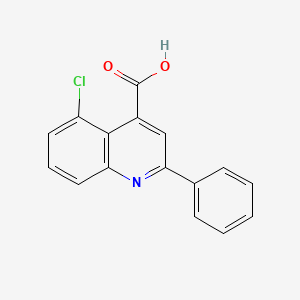
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
